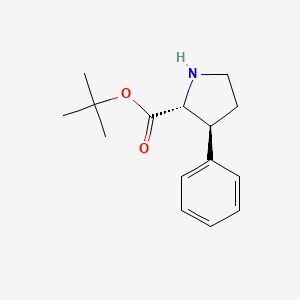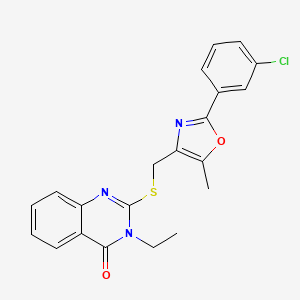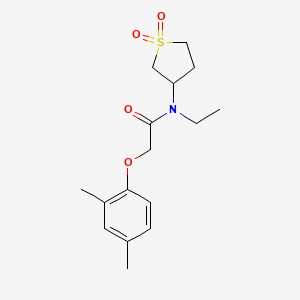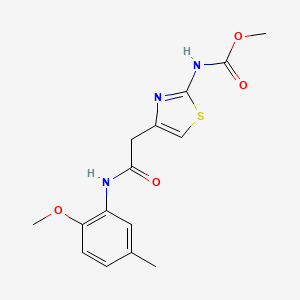![molecular formula C11H7ClF3NO2 B2569866 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole CAS No. 2248301-08-6](/img/structure/B2569866.png)
2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole is a chemical compound with the molecular formula C11H7ClF3NO2 . It has an average mass of 277.627 Da and a monoisotopic mass of 277.011749 Da .
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole consists of a chloromethyl group attached to an oxazole ring, which is further substituted with a trifluoromethoxyphenyl group .Aplicaciones Científicas De Investigación
- Radical Chemistry : Recent advances focus on trifluoromethylation of carbon-centered radical intermediates using CF3-oxazole .
- Boron-Carriers : CF3-oxazole derivatives, due to their boron content, are considered for NCT. These compounds can selectively accumulate in tumor cells, enhancing the effectiveness of neutron irradiation therapy .
- Trifluoromethyl Radical Precursor : CF3-oxazole phenyl sulfone acts as a trifluoromethyl radical source. Researchers explore its use in visible-light-promoted reactions, expanding synthetic methodologies .
Organic Synthesis and Catalysis
Neutron Capture Therapy (NCT)
Visible-Light-Promoted Reactions
Safety and Hazards
While specific safety and hazard information for 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole is not available, compounds with similar structures, such as (Trifluoromethoxy)phenyl isocyanate, are considered hazardous. They are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also harmful if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
While specific future directions for 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole are not available, macrocycles, which are cyclic compounds comprising 12 atoms or more, are recognized as molecules that can interrogate extended protein interfaces. This suggests potential future directions for research and development of complex molecules .
Mecanismo De Acción
Target of Action
The compound “2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole” could potentially interact with various biological targets due to the presence of the trifluoromethoxy phenyl group and the oxazole ring. These groups are often found in pharmaceuticals and agrochemicals .
Mode of Action
The trifluoromethoxy group in “2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole” could potentially undergo trifluoromethylation of carbon-centered radical intermediates . The oxazole ring might interact with biological targets through hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
Biochemical Pathways
Compounds with trifluoromethyl groups are often involved in radical chemistry .
Propiedades
IUPAC Name |
2-(chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO2/c12-5-10-16-6-9(17-10)7-2-1-3-8(4-7)18-11(13,14)15/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYKNAIHNDRGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(O2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(furan-2-ylmethyl)-10-methyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2569786.png)

![2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine](/img/structure/B2569791.png)

![[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2569795.png)

![Methyl 4-[[2-(4-methylpiperidine-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate](/img/structure/B2569798.png)
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2569799.png)

![(8-Tert-butyl-1-oxa-4-azaspiro[4.5]decane-3,3-diyl)dimethanol](/img/structure/B2569802.png)

